molecular formula C14H13FN6OS2 B5610912 2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5610912
M. Wt: 364.4 g/mol
InChI Key: LPVXFQVUQPLZQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of 1,2,4-triazole and 1,3,4-thiadiazole rings, typically through reactions involving acetyl derivatives, halogenated compounds, and sulfanyl groups. The process aims to achieve specific structural configurations, leveraging reactions like condensation and heterocyclization. The synthesis methods are designed to introduce specific functional groups, such as the fluorophenyl and methylthiadiazol groups, to achieve the desired chemical structure (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound has been determined through various spectroscopic and crystallographic techniques. These studies reveal the compound's complex architecture, including its planarity and the orientation of its fluorophenyl groups. Single crystal diffraction methods have been particularly useful in elucidating the isostructural nature of related compounds, highlighting the precise spatial arrangement of atoms within the molecule (Kariuki et al., 2021).

properties

IUPAC Name

2-[[5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS2/c1-8-17-19-13(24-8)16-11(22)7-23-14-20-18-12(21(14)2)9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVXFQVUQPLZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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